

The Discovery and Synthesis of Tofogliflozin Hydrate: A Technical Whitepaper

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Compound of Interest		
Compound Name:	Tofogliflozin hydrate	
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Introduction: **Tofogliflozin hydrate** is an oral anti-diabetic medication used for the management of type 2 diabetes mellitus (T2DM). It belongs to the sodium-glucose cotransporter 2 (SGLT2) inhibitor class of drugs, which lower blood sugar by promoting the excretion of glucose in the urine.[1][2] Discovered by Chugai Pharmaceutical and co-developed with Kowa and Sanofi, Tofogliflozin was first approved for use in Japan in 2014 under the trade names Apleway and Deberza.[3][4][5] The active moiety, Tofogliflozin, is distinguished by its unique chemical structure—a C-arylglucoside with an O-spiroketal ring system—which contributes to its high potency and selectivity for SGLT2.[3][6] This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and key experimental protocols related to **Tofogliflozin hydrate**.

Mechanism of Action: SGLT2 Inhibition

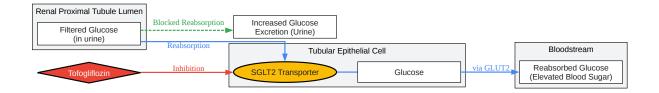
The kidneys play a vital role in glucose homeostasis, filtering approximately 180 grams of glucose from the blood daily under normal conditions.[1] The vast majority of this filtered glucose is reabsorbed back into the bloodstream in the proximal convoluted tubules. This reabsorption is primarily mediated by the sodium-glucose co-transporter 2 (SGLT2), a high-capacity, low-affinity protein responsible for about 90% of renal glucose reabsorption.[1][7]

Tofogliflozin hydrate exerts its therapeutic effect by selectively and potently inhibiting SGLT2. [1] By blocking this transporter, the drug reduces the reabsorption of glucose from the renal tubules, leading to increased urinary glucose excretion (glucosuria).[1][2] This process



effectively lowers plasma glucose concentrations in an insulin-independent manner, making it a valuable therapeutic option for patients with insulin resistance or beta-cell dysfunction.[2]

Beyond glycemic control, this mechanism confers additional metabolic benefits. The excretion of glucose results in a net caloric loss, which can lead to weight reduction.[1][2] Furthermore, the osmotic diuresis caused by increased glucose in the urine can lead to a modest reduction in blood pressure.[1][2]



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Caption: Mechanism of Tofogliflozin action on SGLT2 in the renal tubule.

Pharmacological Profile

Tofogliflozin is a potent and highly selective SGLT2 inhibitor. Its inhibitory activity is significantly higher for SGLT2 compared to SGLT1, which is prevalent in the intestine and responsible for the remaining 10% of renal glucose reabsorption. This high selectivity is thought to minimize potential side effects associated with SGLT1 inhibition.

Data Presentation: In Vitro Inhibitory Activity

The potency and selectivity of Tofogliflozin have been quantified through in vitro assays. The tables below summarize its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against SGLT transporters from different species and compare its selectivity to other approved gliflozins.

Table 1: Inhibitory Activity of Tofogliflozin



Target Transporter	Ki (nM)	IC50 (nM)
Human SGLT2	2.9[8][9]	2.9[8]
Rat SGLT2	14.9[8][9]	-
Mouse SGLT2	6.4[8][9]	-
Human SGLT1	-	~8444[10]

Data compiled from multiple sources.[8][9][10]

Table 2: Comparative Selectivity of Gliflozins for Human SGLT2 over SGLT1

Compound	SGLT1 IC50 (nM)	SGLT2 IC50 (nM)	Selectivity Ratio (SGLT1/SGLT2)
Tofogliflozin	~12,500	~4.3	~2900
Empagliflozin	~8300	~3.1	~2677
Luseogliflozin	~3994	~2.26	~1770
Dapagliflozin	~1390	~1.1	~1264
Ipragliflozin	~1900	~7.4	~257
Canagliflozin	~663-710	~4.2	~158-169

Note: IC50 values can vary between studies. This data is a representative compilation.[11]

Data Presentation: Pharmacokinetic Properties

Pharmacokinetic studies in healthy male subjects have characterized the absorption, distribution, metabolism, and excretion of Tofogliflozin.

Table 3: Pharmacokinetic Parameters of Tofogliflozin in Healthy Subjects



Parameter	Value	Reference
Oral Bioavailability	97.5%	[4][12]
Time to Cmax (tmax)	~0.75 hours	[4]
Cmax (20 mg dose)	489 ng/mL	[4]
Half-life (t1/2)	5-6 hours	[13][14]
Volume of Distribution (Vd)	50.6 L	[4]
Total Clearance	~10 L/h	[4]
Renal Clearance	15.5% - 19% of total clearance	[4]
Excretion (Urine)	~76% within 48-72 hours	[4][15]
Excretion (Feces)	~20% within 72 hours	[4][15]
Primary Metabolite	M1 (phenyl acetic acid metabolite)	[15]

Food intake decreases Cmax by approximately 30% but does not significantly alter the total exposure (AUC).[12][13]

Synthesis of Tofogliflozin Hydrate

The chemical synthesis of Tofogliflozin is complex due to its spiroketal structure and multiple chiral centers. Several scalable synthetic routes have been developed to enable industrial production.[3] Early methods often suffered from drawbacks such as the use of toxic or volatile reagents (e.g., BH₃, 2-methoxypropene) and the need for cryogenic conditions (-60°C or lower), which are not ideal for large-scale manufacturing.[3][5]

More efficient syntheses have since been reported. One notable route, developed by Ohtake et al., involves 7 linear steps and utilizes purpose-designed protecting groups for chemoselective activation and crystalline purification, avoiding the need for column chromatography.[3][16][17] Another scalable process reported by Yang and co-workers achieved a 23% overall yield in 12 steps, also without chromatography, by optimizing key steps like a regioselective Friedel-Crafts reaction and a mild metal-halogen exchange.[16][18]

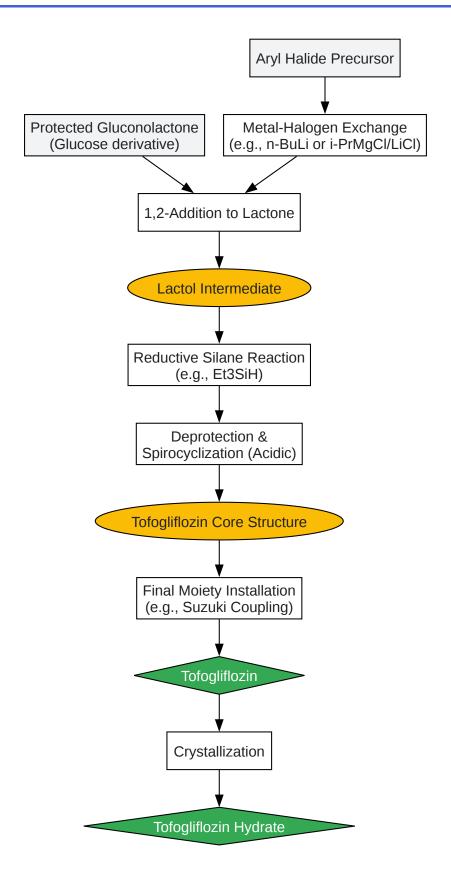


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A key synthetic strategy involves the 1,2-addition of an aryl carbanion (generated from an aryl halide) to a protected gluconolactone, followed by reduction and stereospecific spirocyclization. [19]





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Caption: Generalized workflow for the synthesis of Tofogliflozin.



Experimental Protocols Protocol 1: In Vitro SGLT2 Inhibition Assay

This protocol outlines a cell-based method using a fluorescent glucose analog to determine the inhibitory activity of compounds against SGLT2.[10][11][20]

- Objective: To quantify the IC50 value of a test compound (e.g., Tofogliflozin) for SGLT2.
- Principle: A fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), is used to measure glucose uptake in cells engineered to express human SGLT2. The intracellular fluorescence is proportional to glucose uptake.
 SGLT2 inhibitors will reduce this uptake in a dose-dependent manner.

Materials:

- Cell line overexpressing human SGLT2 (e.g., CHO or HEK293 cells).
- Cell culture medium and supplements.
- Sodium-containing buffer (e.g., 140 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Tris, pH 7.4).
- Sodium-free buffer (e.g., 140 mM choline chloride, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂,
 10 mM HEPES, 5 mM Tris, pH 7.4).[11]
- 2-NBDG fluorescent glucose analog.
- Test compound (Tofogliflozin) and vehicle (e.g., DMSO).
- 96-well microplates (black, clear bottom).
- Fluorescence plate reader.

Procedure:

 Cell Seeding: Seed SGLT2-expressing cells into 96-well plates and culture for 24-48 hours to form a confluent monolayer.



- Cell Washing: Carefully remove the culture medium and wash the cells twice with sodiumfree buffer.[11]
- Compound Incubation: Add 50 μL of sodium-free buffer containing various concentrations
 of the test compound or vehicle to the wells. Incubate for 15 minutes at 37°C.[11]
- Glucose Uptake Initiation: Add 50 μL of sodium-containing buffer that includes 2-NBDG (final concentration 100-200 μΜ). For determining sodium-independent uptake (background), use sodium-free buffer with 2-NBDG.[11]
- Uptake Incubation: Incubate the plate for 1-2 hours at 37°C.[11]
- Termination: Terminate the uptake by aspirating the assay buffer and washing the cells three times with ice-cold sodium-free buffer.[11]
- Lysis & Measurement: Add 100 μL of a suitable lysis buffer (e.g., PBS with 1% Triton X-100) to each well. Measure the intracellular fluorescence using a plate reader (Excitation ~465 nm, Emission ~540 nm).
- Data Analysis:
 - Subtract the background fluorescence (sodium-independent uptake) from all readings.
 - Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition).
 - Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Urinary Glucose Excretion (UGE) Assay

This protocol describes a method to assess the in vivo efficacy of an SGLT2 inhibitor in a diabetic animal model.[20]

• Objective: To measure the increase in urinary glucose excretion in diabetic animals following administration of Tofogliflozin.



 Principle: Administration of an effective SGLT2 inhibitor to a diabetic animal will block renal glucose reabsorption, resulting in a dose-dependent increase in the amount of glucose excreted in the urine over a defined period.

Materials:

- Diabetic animal model (e.g., db/db mice or Zucker diabetic fatty rats).
- Metabolic cages for individual housing and urine collection.
- Tofogliflozin and a vehicle control (e.g., 0.5% methylcellulose).
- Oral gavage needles.
- Glucose assay kit.
- Creatinine assay kit (for normalization, optional).

Procedure:

- Acclimation: Acclimate animals to individual metabolic cages for at least 24 hours prior to the experiment to minimize stress-related effects.[20]
- Baseline Collection: Collect urine for a 24-hour period before dosing to establish a baseline UGE for each animal.
- Dosing: Administer Tofogliflozin (e.g., 0.1-10 mg/kg) or vehicle to the animals via oral gavage.[8][20]
- Urine Collection: Collect urine over a 24-hour period post-dosing. Record the total urine volume for each animal.[20]
- Sample Analysis:
 - Centrifuge the collected urine samples to remove any precipitates.
 - Measure the glucose concentration in each urine sample using a glucose assay kit.



 (Optional) Measure the creatinine concentration to normalize for variations in urine output.

Data Analysis:

- Calculate the total mass of glucose excreted over the 24-hour period for each animal (Urine Glucose Concentration × Total Urine Volume).
- Compare the post-dose UGE of the Tofogliflozin-treated groups to the vehicle-treated control group.
- Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be used to determine if the increase in UGE is statistically significant.

Clinical Efficacy

Clinical trials have demonstrated that Tofogliflozin, as both a monotherapy and an add-on therapy, effectively improves glycemic control and provides additional metabolic benefits in patients with T2DM.

Data Presentation: Key Phase 2/3 Clinical Trial Results (24 Weeks)

Table 4: Efficacy of Tofogliflozin Monotherapy in Japanese T2DM Patients



Parameter	Placebo (n=56)	Tofogliflozin 10 mg (n=57)	Tofogliflozin 20 mg (n=58)	Tofogliflozin 40 mg (n=58)
Mean Change in HbA1c (%)	-0.028	-0.797*	-1.017*	-0.870*
Mean Change in Body Weight (kg)	-	-1.87	-2.50	-2.61
Mean Change in Systolic BP (mmHg)	-	-	-	-9.4
Mean Change in Diastolic BP (mmHg)	-	-	-	-4.1

All changes in the Tofogliflozin groups were statistically significant (p < 0.0001) compared to placebo.[6][21]

Long-term studies of up to 52 weeks have confirmed the sustained efficacy and safety of Tofogliflozin.[4][22] The most common adverse events reported are consistent with the SGLT2 inhibitor class, including urinary tract infections, genital infections, and events related to volume depletion.[4][22] The incidence of hypoglycemia is low, which is characteristic of the drug's insulin-independent mechanism.[21]

Conclusion

Tofogliflozin hydrate is a highly potent and selective SGLT2 inhibitor that represents a significant therapeutic option for the management of type 2 diabetes mellitus. Its discovery was marked by the rational design of a unique O-spiroketal C-arylglucoside structure, conferring excellent selectivity for its target. Efficient and scalable synthetic routes have been developed to enable its production. Through its mechanism of promoting urinary glucose excretion, Tofogliflozin not only provides robust glycemic control but also offers the ancillary benefits of weight loss and blood pressure reduction. Its comprehensive pharmacological profile, supported by detailed experimental validation and clinical efficacy data, establishes Tofogliflozin as a valuable tool for healthcare professionals and a subject of continued interest for researchers in drug development.



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